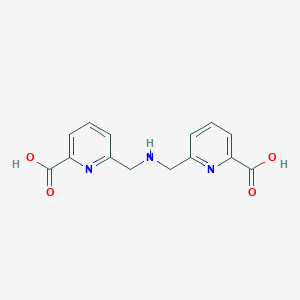
6,6'-(Azanediylbis(methylene))dipicolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-(Azanediylbis(methylene))dipicolinic acid is a compound that belongs to the family of picolinate ligands. These ligands are known for their ability to form stable complexes with metal ions, particularly manganese (Mn2+). The compound is characterized by its pentadentate nature, meaning it can coordinate with metal ions through five donor atoms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(Azanediylbis(methylene))dipicolinic acid involves the reaction of picolinic acid derivatives with azanediylbis(methylene) groups. The reaction typically occurs under controlled pH conditions, often using pH-potentiometry to determine the stability constants of the resulting complexes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6,6’-(Azanediylbis(methylene))dipicolinic acid primarily undergoes complexation reactions with metal ions. These reactions involve the coordination of the ligand to the metal ion, forming stable complexes. The compound can also participate in protonation and deprotonation reactions, which are essential for determining its stability constants .
Common Reagents and Conditions
Common reagents used in the reactions involving 6,6’-(Azanediylbis(methylene))dipicolinic acid include metal salts (e.g., manganese chloride), acids, and bases. The reactions are typically carried out in aqueous solutions at controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of 6,6’-(Azanediylbis(methylene))dipicolinic acid are metal-ligand complexes. These complexes are characterized by their high stability and specific coordination geometries, such as pentagonal bipyramidal structures .
Aplicaciones Científicas De Investigación
6,6’-(Azanediylbis(methylene))dipicolinic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 6,6’-(Azanediylbis(methylene))dipicolinic acid involves its ability to coordinate with metal ions through its donor atoms. This coordination stabilizes the metal ion and can influence its reactivity and properties. The molecular targets and pathways involved depend on the specific metal ion and the context of the application .
Comparación Con Compuestos Similares
6,6’-(Azanediylbis(methylene))dipicolinic acid is unique due to its pentadentate nature and high stability constants with metal ions. Similar compounds include:
6,6’-(Azanediylbis(methylene))dipicolinic acid derivatives: These compounds differ in the substituents present at the amine nitrogen atom, such as acetate, phenyl, dodecyl, and hexylphenyl groups.
Other picolinate ligands: These ligands share the picolinic acid backbone but differ in their coordination properties and stability constants.
Propiedades
Fórmula molecular |
C14H13N3O4 |
|---|---|
Peso molecular |
287.27 g/mol |
Nombre IUPAC |
6-[[(6-carboxypyridin-2-yl)methylamino]methyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C14H13N3O4/c18-13(19)11-5-1-3-9(16-11)7-15-8-10-4-2-6-12(17-10)14(20)21/h1-6,15H,7-8H2,(H,18,19)(H,20,21) |
Clave InChI |
SYOCWEPDALCKLF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)C(=O)O)CNCC2=NC(=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4,9-Trioxa-12-aza-dispiro[4.2.5.2]pentadecane-12-carboxylic acid tert-butyl ester](/img/structure/B14026274.png)
![5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]thiepin-8-yl pivalate](/img/structure/B14026295.png)
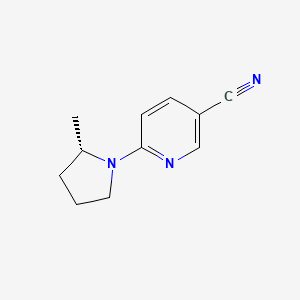

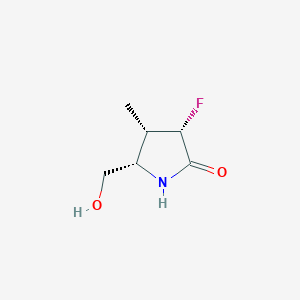
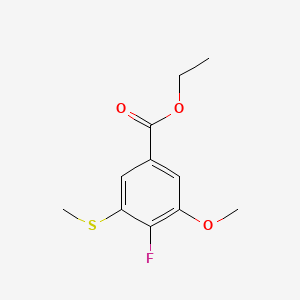
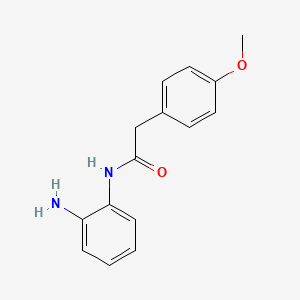

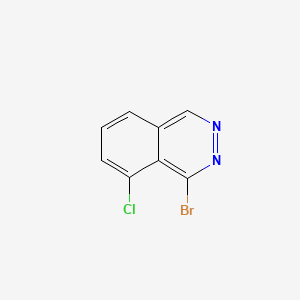
![(3AR,7aS)-tert-butyl 1-cyclopentyl-3-methyl-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B14026334.png)
![(8R)-8-Vinyl-1,4,10-trioxa-7-azaspiro[4.6]undecane hydrochloride](/img/structure/B14026336.png)
![6'-Bromo-8'-chloro-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B14026345.png)
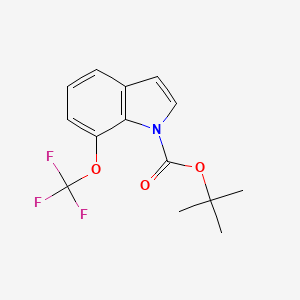
![tert-butyl 3-fluoro-4-[(Z)-hydroxyiminomethyl]-4-methylpiperidine-1-carboxylate](/img/structure/B14026353.png)
